molecular formula C9H7BrO5 B14318118 4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 113511-26-5

4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B14318118
CAS No.: 113511-26-5
M. Wt: 275.05 g/mol
InChI Key: OAXXNFYOOKXKCI-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid group attached to a benzodioxole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid typically involves the bromination of 7-methoxy-1,3-benzodioxole-5-carboxylic acid. This can be achieved through the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the carboxylic acid group can be reduced to alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.
  • Ester derivatives.

Scientific Research Applications

4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Methoxy-1,3-benzodioxole-5-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-1,3-benzodioxole-5-carboxylic acid: Lacks the methoxy group, which affects its chemical reactivity and biological activity.

    1,3-Benzodioxole: The parent compound without any substituents, used as a reference point for understanding the effects of different substituents.

Uniqueness: 4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of bromine, methoxy, and carboxylic acid groups on the benzodioxole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO5/c1-13-5-2-4(9(11)12)6(10)8-7(5)14-3-15-8/h2H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXXNFYOOKXKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)O)Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730688
Record name 4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113511-26-5
Record name 4-Bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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